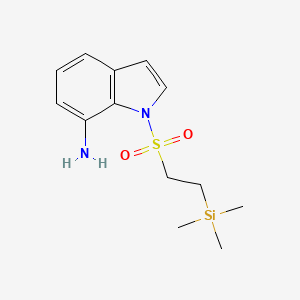

1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine

Description

Properties

IUPAC Name |

1-(2-trimethylsilylethylsulfonyl)indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2SSi/c1-19(2,3)10-9-18(16,17)15-8-7-11-5-4-6-12(14)13(11)15/h4-8H,9-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICZVFWRIFTWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)N1C=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202221 | |

| Record name | 1H-Indol-7-amine, 1-[[2-(trimethylsilyl)ethyl]sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-49-9 | |

| Record name | 1H-Indol-7-amine, 1-[[2-(trimethylsilyl)ethyl]sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-7-amine, 1-[[2-(trimethylsilyl)ethyl]sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Methods

3.1 Synthesis of the Indole Core

Indole derivatives are commonly synthesized using methods such as the Fischer indole synthesis, Bartoli indole synthesis, or via transition-metal-catalyzed cyclization. For derivatives with a substituent at the 7-position (such as the amine), regioselective functionalization is required.

Introduction of the 7-Amino Group

Selective amination at the 7-position can be achieved by:

- Nitration of the indole at the 7-position, followed by reduction to the amine.

- Direct C–H amination using transition metal catalysis.

3.3 Installation of the 1-(2-(Trimethylsilyl)ethylsulfonyl) Moiety

This step typically involves:

- N-alkylation of the indole nitrogen with a 2-(trimethylsilyl)ethylsulfonyl halide or sulfonate ester.

- Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the indole nitrogen, enabling nucleophilic substitution.

Alternatively, the Suzuki–Miyaura coupling can be employed if a suitable boronic acid or ester is available.

3.4 Representative Synthetic Route

Data Table: Key Synthetic Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Yield (overall) | 40–70% | Dependent on purification and scale |

| Solvent | DMF, DMSO, or THF | For N-alkylation step |

| Base | NaH, K2CO3 | For deprotonation |

| Temperature | 0–25°C | For N-alkylation |

| Purification | Flash chromatography | Silica gel, eluent varies |

Research Findings and Notes

- The Suzuki–Miyaura coupling is favored for its mildness and compatibility with various substituents, especially when constructing the indole core or introducing aryl groups.

- The N-alkylation step with 2-(trimethylsilyl)ethylsulfonyl chloride is highly efficient when a strong base is used to activate the indole nitrogen.

- Amination at the 7-position is challenging due to regioselectivity; nitration-reduction is the most reliable method for introducing the amino group.

- The presence of the trimethylsilyl group enhances the compound’s solubility and can be selectively removed if further functionalization is required.

Summary Table: Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nitration-Reduction + N-alkylation | Simple, reliable | Regioselective, scalable | Multi-step, requires careful control |

| Direct C–H amination + N-alkylation | Fewer steps | Potentially higher atom economy | Requires specialized catalysts |

| Suzuki–Miyaura coupling | Mild, functional group tolerant | Versatile, high-yielding | Requires boronic acid/ester precursors |

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonyl group.

Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole core .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that indole derivatives, including 1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine, exhibit significant antimicrobial activity. For instance, compounds similar to this indole structure have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism of action often involves interference with bacterial protein synthesis or disruption of cell wall integrity.

Antiparasitic Activity

Indole-based compounds have been identified as potential treatments for neglected tropical diseases. A study highlighted the effectiveness of certain indole derivatives against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These compounds were optimized for better pharmacokinetic properties while maintaining their antiparasitic activity . Although specific data on this compound is limited, its structural similarity suggests potential in this area.

Cancer Treatment

Indoles are recognized for their potential in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis. For example, studies have shown that indole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines . The specific application of this compound in oncology remains to be fully explored, but its structural characteristics suggest it may possess similar properties.

Neuroprotective Effects

Some indole compounds have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property could make this compound a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of indole derivatives:

These findings indicate a promising future for compounds like this compound in various therapeutic areas.

Mechanism of Action

The mechanism of action of 1-(2-(trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl and ethylsulfonyl groups can influence the compound’s reactivity and binding affinity to various biological targets. The indole core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural and Functional Group Comparisons

The following table summarizes critical parameters of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₃H₂₀N₂O₂SSi | 296.47 | 1374652-49-9 | 7-amino, 1-(2-(TMS)ethylsulfonyl) |

| 2,3-Dimethyl-1H-indol-7-amine | C₁₀H₁₂N₂ | 174.22 | 101832-73-9 | 7-amino, 2,3-dimethyl |

| 1-(Difluoromethyl)-1H-indol-7-amine | C₉H₈F₂N₂ | 182.17 | 1864923-03-4 | 7-amino, 1-(difluoromethyl) |

| [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine | C₁₀H₁₁FN₂ | 178.21 | 883531-75-7 | 2-aminomethyl, 6-fluoro, 7-methyl |

| 3-(2-Chloro-4-pyrimidinyl)-1-[[2-(TMS)ethoxy]methyl]-1H-indol-7-amine | C₁₈H₂₃ClN₄OSi | 374.90 | 2091135-59-8 | 7-amino, 3-(2-chloropyrimidinyl), 1-(TMS-ethoxymethyl) |

Functional Group and Reactivity Differences

- 7-Amino Group: All listed compounds share a 7-amino group, which is critical for hydrogen bonding and nucleophilic reactivity. However, the target compound's 1-(2-(TMS)ethylsulfonyl) group distinguishes it from simpler analogs like 2,3-dimethyl-1H-indol-7-amine and 1-(difluoromethyl)-1H-indol-7-amine .

- Sulfonyl vs. Alkyl/Aryl Substituents : The ethylsulfonyl group in the target compound enhances polarity and may act as a leaving group in substitution reactions, contrasting with the electron-donating methyl or difluoromethyl groups in analogs .

- Trimethylsilyl Modifications : The TMS group in the target compound and in 3-(2-chloro-4-pyrimidinyl)-1-[[2-(TMS)ethoxy]methyl]-1H-indol-7-amine provides steric protection and lipophilicity. However, the ethoxymethyl linker in the latter alters solubility and steric accessibility compared to the ethylsulfonyl group.

Pharmacological Potential

- The 7-amino group is common in bioactive indoles (e.g., serotonin analogs).

- The TMS group may enhance blood-brain barrier penetration, while the sulfonyl group could modulate receptor binding specificity compared to halogenated analogs like [(6-fluoro-7-methyl-1H-indol-2-yl)methyl]amine .

Biological Activity

Overview

1-(2-(Trimethylsilyl)ethylsulfonyl)-1H-indol-7-amine is a compound characterized by its indole core, which is modified with both a trimethylsilyl group and an ethylsulfonyl group. This unique structure suggests potential biological activities, particularly in the context of cancer research and enzyme inhibition. The compound's interactions with biological targets and its mechanisms of action are critical for understanding its therapeutic potential.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the trimethylsilyl and ethylsulfonyl groups enhances the compound's reactivity and binding affinity, which may facilitate its role as an inhibitor of tubulin polymerization—a mechanism commonly exploited in cancer therapeutics.

Biological Evaluation

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related indole derivatives can induce G2/M phase cell cycle arrest and apoptosis in breast cancer cells, suggesting a similar potential for the target compound.

Table 1: Antiproliferative Activity of Related Indole Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 7d | MCF-7 | 0.34 | Tubulin polymerization inhibition |

| Compound 19e | MDA-MB-231 | 0.52 | Induces apoptosis, G2/M arrest |

| Compound 24 | HeLa | 0.86 | Targets tubulin, disrupts microtubule formation |

Case Studies

Several studies have focused on the synthesis and evaluation of indole derivatives with similar structural features:

- Antitumor Activity : A study reported that derivatives containing indole cores exhibited potent antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 0.34 to 0.86 µM. These compounds were shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Mechanistic Insights : Another investigation highlighted the role of indole-based compounds in inhibiting tubulin polymerization through binding at the colchicine site, which is crucial for their antitumor efficacy . This mechanism is particularly relevant for developing dual-action drugs that target both estrogen production and microtubule dynamics.

Research Findings

The synthesis of this compound involves advanced organic chemistry techniques such as Suzuki-Miyaura coupling reactions, which allow for precise modifications while maintaining functional group integrity. The compound's unique structure imparts specific chemical properties that enhance its biological activity.

Potential Applications

Given its structural characteristics and preliminary biological evaluations, this compound holds promise as a candidate for further development in cancer therapy. Its ability to modulate key cellular processes positions it as a potential lead compound in the search for effective treatments against malignancies characterized by aberrant cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.